molecular formula C11H15NO2 B1672275 Isoprocarb CAS No. 2631-40-5

Isoprocarb

Cat. No. B1672275
CAS RN: 2631-40-5
M. Wt: 193.24 g/mol
InChI Key: QBSJMKIUCUGGNG-UHFFFAOYSA-N
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Description

Isoprocarb is a carbamate insecticide . It is widely used to control rice paddy lice and leafhoppers . It is also an Acetylcholinesterase (AChE) inhibitor .


Synthesis Analysis

Isoprocarb is produced by the reaction of 2-isopropylphenol with methylisocyanate .


Molecular Structure Analysis

The molecular formula of Isoprocarb is C11H15NO2 . The exact mass is 193.11 and the molecular weight is 193.24 .


Chemical Reactions Analysis

Isoprocarb acts as an AChE inhibitor . An analysis tool for Isoprocarb has been developed as a biosensor system based on the enzymatic inhibition of AChE by Isoprocarb .


Physical And Chemical Properties Analysis

Isoprocarb consists of colorless crystals . It is sparingly soluble in water and readily soluble in acetone and methanol .

Scientific Research Applications

Environmental Impact Assessment

A study conducted in the Citarum watershed focused on observing the levels of Isoprocarb pesticides in soil and food crops. This research is crucial for understanding the environmental quality and potential hazards to human health due to pesticide residues .

Biosensor Development

Isoprocarb has been used to develop a biosensor system based on the enzymatic inhibition of acetylcholinesterase (AChE). This system utilizes gold nanoparticles-polyaniline modified graphite pencil electrodes to detect changes in thiocholine presence due to Isoprocarb .

Water Contaminant Analysis

Magnetic molecularly imprinted polymers (MMIPs) with Isoprocarb as a template molecule have been applied to extract carbamate pesticides from different water samples. This method enhances the speed of carbamates determination in environmental water, avoiding time-consuming processes typical of conventional solid-phase extraction .

Mechanism of Action

Target of Action

Isoprocarb is primarily an Acetylcholinesterase (AChE) inhibitor . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetic acid . By inhibiting this enzyme, Isoprocarb prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter.

Mode of Action

Isoprocarb, like other carbamate insecticides, works by inhibiting the action of acetylcholinesterase . This inhibition prevents the normal breakdown of acetylcholine, leading to an excess of this neurotransmitter. The excess acetylcholine can then overstimulate the nervous system, causing a range of symptoms from twitching and paralysis to respiratory failure .

Biochemical Pathways

The primary biochemical pathway affected by Isoprocarb is the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. When Isoprocarb inhibits acetylcholinesterase, it disrupts this pathway by preventing the breakdown of acetylcholine. This disruption leads to an overstimulation of the nervous system .

Pharmacokinetics

They are metabolized primarily in the liver and excreted in urine . The bioavailability of Isoprocarb would be influenced by these factors, as well as by its formulation and the route of exposure.

Result of Action

The primary result of Isoprocarb’s action is neurotoxicity . By inhibiting acetylcholinesterase and disrupting the cholinergic pathway, Isoprocarb can cause a range of neurological symptoms. In insects, this can lead to paralysis and death, making Isoprocarb an effective insecticide .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Isoprocarb. For instance, the presence of Isoprocarb in different water samples can be detected using a biosensor system based on the enzymatic inhibition of acetylcholinesterase by Isoprocarb . Moreover, the degradation behavior of Isoprocarb can vary between greenhouse and field conditions . Understanding these environmental influences is crucial for the effective and safe use of Isoprocarb.

Safety and Hazards

Isoprocarb is harmful if swallowed and is very toxic to aquatic life with long-lasting effects . It is moderately toxic by skin contact . When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

There is ongoing research into the resistance mechanisms of pests to Isoprocarb. For example, a study found that an isoprocarb-resistant strain of Rhopalosiphum padi showed enhanced carboxylesterase activity, suggesting a potential mechanism of resistance . This could guide future strategies for pest control and resistance management.

properties

IUPAC Name

(2-propan-2-ylphenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)9-6-4-5-7-10(9)14-11(13)12-3/h4-8H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSJMKIUCUGGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042072
Record name Isoprocarb
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 2-Isopropylphenyl methylcarbamate
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Solubility

0.4 mg/mL at 25 °C
Record name 2-Isopropylphenyl methylcarbamate
Source Human Metabolome Database (HMDB)
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Product Name

Isoprocarb

CAS RN

2631-40-5
Record name Isoprocarb
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Record name Isoprocarb [BSI:ISO]
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Record name Isoprocarb
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Record name Phenol, 2-(1-methylethyl)-, 1-(N-methylcarbamate)
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Record name Isoprocarb
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Record name Isoprocarb
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Record name ISOPROCARB
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Record name 2-Isopropylphenyl methylcarbamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031797
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

88 - 93 °C
Record name 2-Isopropylphenyl methylcarbamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031797
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of 2-isopropoxyphenol (1.38 g, 0.01 mole) and ethyl N-methylcarbamate (1.03 g, 0.01 mole) in toluene (10 ml), was added phosphoryl chloride (1.54 g, 0.01 mole) and refluxed for six hours. The reaction mixture was worked up as described earlier to give 2-isopropylphenyl N-methylcarbamate of the formula (VII) as a solid, crystallised from pet. ether, m.p. 88° C. to 93° C.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of isoprocarb?

A1: Isoprocarb, a carbamate insecticide, acts by inhibiting the enzyme acetylcholinesterase (AChE). [, ] This enzyme is crucial for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting AChE, isoprocarb causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately death in target insects.

Q2: How does isoprocarb affect non-target organisms like fish?

A2: Similar to its effect on insects, isoprocarb can inhibit AChE activity in fish, leading to neurotoxicity. [] Studies in zebrafish embryos have shown that isoprocarb exposure can cause developmental abnormalities, including vascular malformation and cardiac defects. []

Q3: What is the molecular formula and weight of isoprocarb?

A3: The molecular formula of isoprocarb is C12H17NO2, and its molecular weight is 207.27 g/mol.

Q4: Are there any spectroscopic data available for isoprocarb?

A4: Yes, several studies have utilized spectroscopic techniques to analyze isoprocarb. UV-Vis, FTIR, and 1H-NMR have been used to characterize isoprocarb and its metabolites. [, , ] Fluorescence spectrometry has also been employed for the detection and quantification of isoprocarb in various matrices. []

Q5: How stable is isoprocarb under different storage conditions?

A5: Research indicates that isoprocarb concentrations decrease over time, particularly under unsterilized conditions. [] This suggests potential degradation pathways that may be influenced by environmental factors like microbial activity.

Q6: Have there been any computational studies conducted on isoprocarb?

A7: Yes, quantitative structure-activity relationship (QSAR) studies have been performed on isoprocarb to estimate its toxicity. The US Environmental Protection Agency's TEST software was used to determine LC50 and LD50 values, concluding that isoprocarb is more toxic than its hydrolysis product, o-cumenol. [] Additionally, molecular modeling and docking studies have provided insights into the interaction of isoprocarb with target enzymes like carboxylesterases. []

Q7: How does the structure of isoprocarb relate to its insecticidal activity?

A8: While specific SAR studies focused solely on isoprocarb modifications are limited in the provided research, it's known that the carbamate moiety (-NHCOO-) is essential for AChE inhibition. Modifications to the aromatic ring or the carbamate group can influence the potency and selectivity of isoprocarb. [, ]

Q8: Are there specific formulations designed to enhance isoprocarb's stability or effectiveness?

A9: Yes, isoprocarb is often formulated as emulsifiable concentrates (EC), wettable powders (WP), or suspoemulsions for improved stability and application. [, , , ] These formulations are designed to enhance solubility, dispersion, and persistence in the environment.

Q9: What is the maximum residue limit (MRL) of isoprocarb in rice according to Chinese regulations?

A10: The MRL for isoprocarb in rice is set at 0.20 mg/kg in China. [] Field trials have demonstrated that the residue levels of isoprocarb in rice after application of isoprocarb formulations, following recommended dosages and pre-harvest intervals, are well below this MRL. [, ]

Q10: What is known about the metabolism of isoprocarb in organisms?

A11: Isoprocarb is primarily metabolized via hydrolysis of the o-aryl carbamate group by carboxylesterase enzymes. This reaction yields o-cumenol (2-isopropylphenol) as a major metabolite. [, ]

Q11: Has isoprocarb's efficacy been tested against specific insect pests?

A12: Numerous studies have confirmed the efficacy of isoprocarb against various insect pests, including rice planthopper (Nilaparvata lugens), sugarcane scale (Aulacaspis tegalensis), and beet armyworm (Spodoptera exigua). [, , , , , ]

Q12: What mechanisms contribute to isoprocarb resistance in insects?

A13: Enhanced carboxylesterase activity is a major mechanism of isoprocarb resistance. Studies have identified specific carboxylesterase genes, like RpCarE in Rhopalosiphum padi, that are overexpressed in resistant strains and contribute to isoprocarb detoxification. []

Q13: Does cross-resistance exist between isoprocarb and other insecticides?

A14: Yes, cross-resistance to other carbamate insecticides and even some organophosphates has been observed in isoprocarb-resistant insect strains. This cross-resistance is primarily attributed to enhanced esterase activity. []

Q14: What are the potential toxicological effects of isoprocarb?

A15: As an AChE inhibitor, isoprocarb can induce neurotoxic effects in both target and non-target organisms. [, ] Exposure to high doses can lead to adverse effects on the nervous, cardiovascular, and developmental systems.

Q15: What analytical methods are commonly employed to detect and quantify isoprocarb?

A15: Various analytical techniques are available for isoprocarb analysis. These include:

  • Gas Chromatography (GC): GC coupled with detectors like Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS) are widely used for isoprocarb residue analysis in various matrices, including rice, soil, and water. [, , , ]
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection or mass spectrometry is employed for isoprocarb determination in food samples and biological matrices. [, , ]
  • Chemiluminescence (CL): Flow injection analysis coupled with chemiluminescence detection offers a sensitive and rapid method for isoprocarb determination in water and rice samples. [, ]

Q16: What is the environmental fate of isoprocarb?

A17: Isoprocarb can persist in the environment, particularly in soil, and its degradation is influenced by factors like temperature, pH, and microbial activity. [, ] It can potentially contaminate water sources through runoff and leaching.

Q17: Are there any methods for removing isoprocarb from contaminated water?

A18: Yes, advanced oxidation processes, such as the electro-Fenton process, have proven effective in degrading and mineralizing isoprocarb in aqueous solutions. []

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